
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid is an organic compound that features a thiazolidine ring fused with a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound.
科学的研究の応用
3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- **2-(2-Methoxyphenyl)-4-oxothiazolidin-3-yl)benzoic acid
- **3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
- **3-(3-(2-Hydroxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid
Comparison: Compared to similar compounds, 3-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-yl)benzoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
特性
分子式 |
C17H15NO4S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C17H15NO4S/c1-22-14-8-3-2-7-13(14)18-15(19)10-23-16(18)11-5-4-6-12(9-11)17(20)21/h2-9,16H,10H2,1H3,(H,20,21) |
InChIキー |
IXSXEIPCIXQHQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


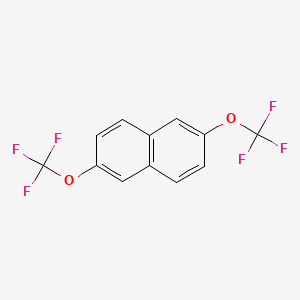
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)

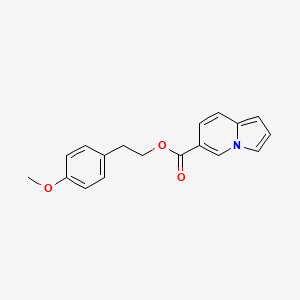
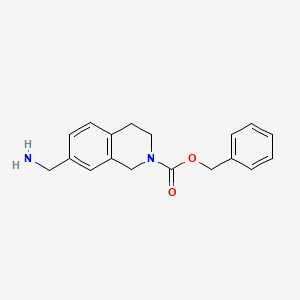
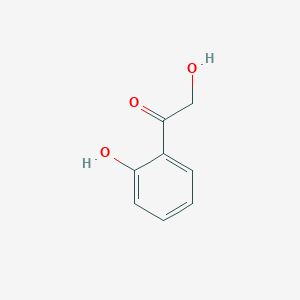
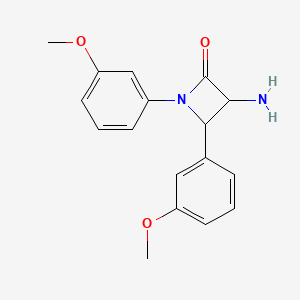
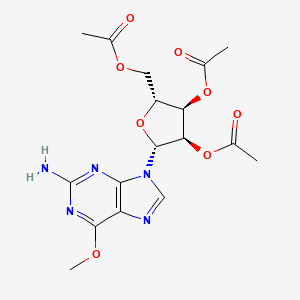
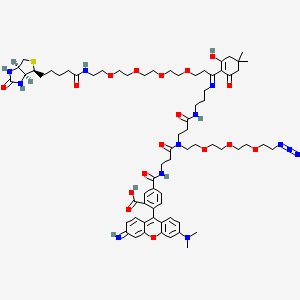

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)
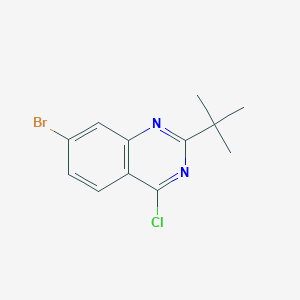
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
